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Compound of Interest

Compound Name: ASP4132

Cat. No.: B3017707

ASP4132 Technical Support Center: Dose-
Limiting Toxicities
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in
clinical trials of ASP4132, a novel mitochondrial complex | inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of ASP4132?

Al: ASP4132 is an orally active, potent activator of AMP-activated protein kinase (AMPK), a
key enzyme in cellular energy homeostasis.[1][2] By inhibiting mitochondrial complex I,
ASP4132 disrupts cellular metabolism, which has been explored as a therapeutic strategy in
oncology.[3][4]

Q2: What were the primary objectives of the initial clinical trials for ASP41327

A2: The initial phase | clinical trial (NCT02383368) was a dose-escalation and expansion study
designed to evaluate the safety, tolerability, and pharmacokinetics of ASP4132 in patients with
treatment-refractory advanced solid tumors.[3] A primary objective was to determine the
maximum tolerated dose (MTD) and the recommended Phase 2 dose by assessing dose-
limiting toxicities.
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Q3: What were the specific dose-limiting toxicities (DLTs) observed with ASP41327?

A3: Multiple DLTs were observed in the higher dose cohorts of the phase | trial. These included:
o Fatigue

» Mental status changes

e Dizziness

 Lactic acidosis

 Enteritis

» Posterior reversible encephalopathy syndrome (PRES)

Q4: At which dose levels did the dose-limiting toxicities occur?

A4: The 5 mg daily dose of ASP4132 was generally well-tolerated. Dose-limiting toxicities were
primarily observed in the cohorts receiving 7.5 mg daily, as well as in intermittent dosing
cohorts of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). Notably, two DLTs at
the 10 mg daily dose level led to the exploration of alternative dosing schedules.

Q5: Was a maximum tolerated dose (MTD) for ASP4132 established?

A5: The occurrence of DLTs prohibited dose escalation, and as a result, ASP4132
demonstrated limited clinical activity in the initial phase | trial.

Data Presentation

Table 1. Summary of Dose-Limiting Toxicities (DLTs) for ASP4132
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Dose Cohort

Tolerability

Observed Dose-Limiting
Toxicities

5 mg (daily)

Well-tolerated

Not specified as dose-limiting

at this level

7.5 mg (daily)

DLTs observed

Fatigue, mental status
changes, dizziness, lactic
acidosis, enteritis, posterior
reversible encephalopathy

syndrome

10 mg (daily)

Two DLTs observed

Specific toxicities not detailed
in the abstract, but led to
cohort expansion at lower
doses and intermittent

schedules.

10 mg (intermittent: 3 days on /
4 days off)

DLTs observed

Fatigue, mental status
changes, dizziness, lactic
acidosis, enteritis, posterior
reversible encephalopathy

syndrome

15 mg (intermittent: 1 day on/
6 days off)

DLTs observed

Fatigue, mental status
changes, dizziness, lactic
acidosis, enteritis, posterior
reversible encephalopathy

syndrome

Experimental Protocols

Methodology for Toxicity Assessment in the Phase | Trial (NCT02383368)

While the detailed, step-by-step experimental protocols for toxicity assessment are proprietary

to the clinical trial sponsor, the general methodology can be inferred from standard phase |

oncology trial designs.

o Patient Population: Patients with treatment-refractory advanced solid tumors were enrolled.
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Study Design: A dose-escalation and dose-expansion design was used.

Toxicity Monitoring: Patients were closely monitored for adverse events through regular
clinical assessments, laboratory tests (including blood lactate levels), and imaging as
clinically indicated.

DLT Definition: A dose-limiting toxicity was defined as a specific type and grade of adverse
event occurring within the first cycle of treatment that is considered unacceptable and likely
related to the study drug. The exact criteria for each DLT (e.g., the grade of fatigue or the
level of lactic acidosis) would have been specified in the clinical trial protocol.

Dose Escalation/De-escalation: The dose for subsequent patient cohorts was determined
based on the incidence of DLTs in the preceding cohort. The observation of multiple DLTs at
a given dose level would halt further escalation at that dose and could trigger dose de-
escalation or exploration of alternative schedules.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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